17-trans Prostaglandin E3 is a bioactive lipid mediator belonging to the prostaglandin family, characterized by its unique double bond configuration. This compound is a potential metabolite of trans dietary fatty acids and has garnered attention due to its biological activities, particularly in inflammation and cellular signaling processes. The molecular formula for 17-trans Prostaglandin E3 is with a molecular weight of 350.5 g/mol .
The synthesis of 17-trans Prostaglandin E3 involves several advanced organic chemistry techniques. A notable method employs a unified synthesis pathway that begins with readily available dichloro-containing bicyclic ketones. This synthesis typically includes:
The molecular structure of 17-trans Prostaglandin E3 consists of a twenty-carbon skeleton featuring a central five-membered ring, characteristic of all prostaglandins. The presence of double bonds within the hydrocarbon chains significantly affects the compound's stability and reactivity.
The chemical reactions associated with the synthesis and metabolism of 17-trans Prostaglandin E3 include:
The primary target for 17-trans Prostaglandin E3 is the Prostaglandin F2α receptor (FP). The mechanism of action involves:
As a potential metabolite of trans fatty acids, its pharmacokinetic properties include absorption, distribution, metabolism, and excretion pathways that remain under investigation but are essential for understanding its therapeutic potential.
Relevant data on melting point, boiling point, and other specific physical constants are often provided by suppliers but can vary based on purity and formulation .
17-trans Prostaglandin E3 has several scientific applications:
Core Structure and Stereochemistry17-trans Prostaglandin E3 (17-trans PGE3) is a structural isomer of native PGE3, belonging to the eicosanoid family derived from ω-3 polyunsaturated fatty acids. Its core consists of a cyclopentane ring with two aliphatic side chains: an upper α-chain ending in a carboxylic acid group and a lower ω-chain featuring hydroxyl groups at C11 and C15. The defining characteristic is the trans configuration of the double bond between C17–C18 in the ω-chain, contrasting with the cis orientation in natural PGE3 [4] [6]. This geometric difference significantly alters molecular topology, as evidenced by the SMILES notation: CC/C=C/CC@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)C/C=C\CCCC(O)=O
[4].
Isomeric DifferentiationThe C17–C18 trans bond disrupts the spatial alignment of the ω-chain relative to the cyclopentane ring. This contrasts with:
Table 1: Isomeric Properties of PGE3 Variants
Isomer | C5–C6 Bond | C13–C14 Bond | C17–C18 Bond | Biological Activity |
---|---|---|---|---|
Natural PGE3 | cis | trans | cis | Nurr1 agonism, anti-inflammatory |
17-trans PGE3 | cis | trans | trans | Not reported [4] [6] |
Molecular Identity17-trans PGE3 has the empirical formula C₂₀H₃₀O₅, corresponding to a molecular weight of 350.45 g/mol. This matches natural PGE3, confirming isomeric equivalence in atomic composition [2] [4] [6].
Stability and DegradationAs an unsaturated carbonyl compound, 17-trans PGE3 is susceptible to:
Table 2: Physicochemical Properties of 17-trans PGE3
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₂₀H₃₀O₅ | - |
Molecular Weight | 350.45 g/mol | - |
Stability | Light/oxygen-sensitive | Decomposes if unprotected |
Storage Recommendations | –20°C, anhydrous atmosphere | Prolonged stability [6] |
Biosynthetic Hypothesis17-trans PGE3 is theorized to arise from cyclooxygenase (COX) metabolism of trans-eicosapentaenoic acid (EPA) derivatives. Dietary trans-fats—such as those in partially hydrogenated oils—undergo β-oxidation and elongation to form trans-C20:5 fatty acids. COX-2 oxygenation of these precursors yields 17-trans prostaglandins instead of natural cis isomers [4] [6]. Ratnayake et al. demonstrated this using rats fed hydrogenated canola oil, where unusual trans-polyunsaturated fatty acids incorporated into phospholipids and generated atypical prostaglandins [6] [7].
Chemical SynthesisNo dedicated route for 17-trans PGE3 exists, but analog synthesis typically involves:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: